Namitecan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

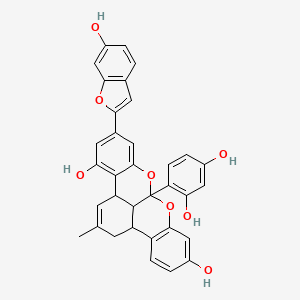

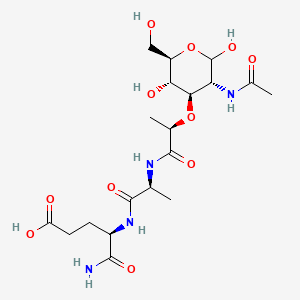

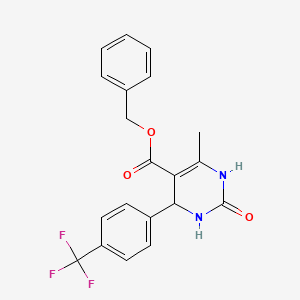

Namitecano es un derivado de la camptotecina hidrófilo novedoso, conocido por sus potentes propiedades anticancerígenas. Se ha investigado principalmente por su eficacia en el tratamiento de tumores sólidos. Namitecano interactúa con el complejo topoisomerasa I-ADN, lo que resulta en citotoxicidad específica de la fase S .

Métodos De Preparación

Namitecano se sintetiza a través de una serie de reacciones químicas que implican la modificación de la estructura de la camptotecina. La ruta sintética incluye la introducción de sustituyentes hidrófilos en la posición 7 de la molécula de camptotecina. La producción industrial de Namitecano implica los siguientes pasos:

Material de partida: Camptotecina, aislada del árbol ornamental chino Camptotheca acuminata.

Modificación química: Introducción de grupos hidrófilos para mejorar la solubilidad y la estabilidad.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza.

Análisis De Reacciones Químicas

Namitecano experimenta diversas reacciones químicas, que incluyen:

Oxidación: Namitecano puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo lactona.

Sustitución: Las reacciones de sustitución en la posición 7 de la estructura de la camptotecina son comunes. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Namitecano tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar inhibidores de la topoisomerasa I.

Biología: Investigado por sus efectos en la regulación del ciclo celular y la apoptosis.

Medicina: Investigado principalmente por sus propiedades anticancerígenas, particularmente en el tratamiento de tumores sólidos.

Industria: Uso potencial en el desarrollo de nuevos fármacos anticancerígenos y agentes terapéuticos.

Mecanismo De Acción

Namitecano ejerce sus efectos inhibiendo la enzima topoisomerasa I. Esta enzima es responsable de relajar el superenrollamiento del ADN durante la replicación y la transcripción. Namitecano estabiliza el complejo topoisomerasa I-ADN, evitando la religación del filamento de ADN y provocando la acumulación de roturas del ADN. Esto da como resultado la inhibición de la replicación del ADN y finalmente induce la muerte celular .

Comparación Con Compuestos Similares

Namitecano se compara con otros derivados de la camptotecina como el topotecan y el irinotecan. Si bien los tres compuestos inhiben la topoisomerasa I, Namitecano tiene características únicas:

Hidrofilia: Namitecano es más hidrófilo, lo que mejora su solubilidad y estabilidad.

Potencia citotóxica: Namitecano exhibe una marcada potencia citotóxica debido a su mayor acumulación intracelular y estabilización persistente del complejo escindido.

Estabilidad de la lactona: Estabilidad de la lactona mejorada en comparación con otros derivados de la camptotecina. Compuestos similares incluyen topotecan, irinotecan y gimatecan

Las propiedades únicas de Namitecano lo convierten en un candidato prometedor para un mayor desarrollo en la terapia del cáncer.

Propiedades

Número CAS |

372105-27-6 |

|---|---|

Fórmula molecular |

C23H22N4O5 |

Peso molecular |

434.4 g/mol |

Nombre IUPAC |

(19S)-10-[(Z)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10-/t23-/m0/s1 |

Clave InChI |

IBTISPLPBBHVSU-TYSFLOMESA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OCCN)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

372105-27-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

namitecan ST 1968 ST-1968 ST1968 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)

![(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1676854.png)

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)